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Compound of Interest

Compound Name: 2-(2-Methylphenyl)ethyl acetate

CAS No.: 22532-46-3

Cat. No.: B7992354

Get Quote

Executive Summary
o-Tolyl ethyl acetate (IUPAC: Ethyl 2-methylphenylacetate; CAS: 40291-39-2) is a structural

isomer of ethyl p-tolylacetate and ethyl phenylpropionate. Widely used as a fragrance

ingredient and a chemical intermediate in drug synthesis, its accurate identification relies

heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a definitive analysis of its Electron Ionization (EI) fragmentation pattern.

Unlike simple aliphatic esters, o-tolyl ethyl acetate exhibits a complex fragmentation behavior

driven by the stability of the methyltropylium ion (m/z 105) and specific McLafferty-like

rearrangements. This document details the mechanistic pathways, diagnostic ions, and

differentiation strategies against positional isomers.

Chemical Profile & Structural Context
Before analyzing the spectrum, the structural connectivity must be defined to understand bond

labilities.
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Feature Specification

Compound Name
Ethyl 2-methylphenylacetate (Ethyl o-

tolylacetate)

Common Synonym o-Tolyl ethyl acetate

CAS Number 40291-39-2

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Structure

A benzene ring substituted at the ortho position

with a methyl group (-CH₃) and an ethyl acetate

side chain (-CH₂COOCH₂CH₃).

Experimental Protocol: GC-MS Acquisition
To replicate the fragmentation patterns described below, the following acquisition parameters

are recommended. This protocol ensures minimal thermal degradation and optimal ionization

efficiency.

Instrumentation: Single Quadrupole or Time-of-Flight (ToF) MS coupled to GC.

Inlet Temperature: 250 °C (Split mode 10:1 to prevent saturation).

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Transfer Line: 280 °C.

Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30m × 0.25mm × 0.25µm).

Oven Program: 60 °C (1 min hold) → 10 °C/min → 280 °C (5 min hold).

Scan Range: m/z 40–350.
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Critical Note: Isomeric differentiation (ortho vs. para) relies on chromatographic resolution

combined with subtle spectral intensity differences. Ensure your column efficiency (N) > 20,000

plates.

Fragmentation Pathway Analysis
The mass spectrum of ethyl o-tolylacetate is dominated by benzylic cleavage and

rearrangement ions. The fragmentation follows two primary channels: Alkoxy Cleavage and

McLafferty Rearrangement.

4.1 Key Diagnostic Ions
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m/z Ion Identity
Relative
Abundance

Mechanism

178 [M]⁺ Low (<10%)

Molecular ion. Stable

enough to be

observed but

fragments readily.

150 [M - C₂H₄]⁺• Moderate (20-40%)

McLafferty

Rearrangement. Loss

of neutral ethylene

from the ethyl ester

group.

133 [M - OEt]⁺ Moderate (30-50%)

-Cleavage. Loss of

ethoxy radical

(•OC₂H₅).[1] Forms

the acylium ion.[2]

105 [C₈H₉]⁺ Base Peak (100%)

Methyltropylium Ion.

Formed by loss of the

carbethoxy group

(•COOEt).

79/77 [C₆H₇]⁺ / [C₆H₅]⁺ Low-Moderate
Decomposition of the

tropylium species.

4.2 Mechanistic Visualization
The following diagram illustrates the causal relationships between the molecular ion and its

fragments.
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Figure 1: Electron Ionization (EI) fragmentation pathway of Ethyl o-tolylacetate. The formation

of the m/z 105 ion is the dominant thermodynamic sink.

Comparative Analysis: Isomer Differentiation
A critical challenge in drug development and impurity profiling is distinguishing Ethyl o-

tolylacetate from its isomers, particularly Ethyl p-tolylacetate and Ethyl phenylacetate.

5.1 Spectral Comparison
While the fragmentation mechanisms are identical for the ortho, meta, and para isomers, the

ion intensity ratios and retention times differ.
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Feature
Ethyl o-tolylacetate
(Ortho)

Ethyl p-tolylacetate
(Para)

Ethyl
Phenylacetate
(Homolog)

Base Peak
m/z 105

(Methyltropylium)

m/z 105

(Methyltropylium)
m/z 91 (Tropylium)

Molecular Ion m/z 178 m/z 178 m/z 164

m/z 105/133 Ratio High (> 2:1) High (> 2:1)
N/A (Shifted to

91/119)

Ortho Effect

Subtle steric crowding

may slightly reduce

M+ intensity

compared to para.

Higher M+ stability

due to symmetry.
N/A

Retention Time
Elutes Earlier (Lower

BP)

Elutes Later (Higher

BP)

Elutes Earliest (Lower

MW)

Differentiation Strategy:

Primary: Use Retention Time (RT). On a standard 5% phenyl-methylpolysiloxane column

(e.g., DB-5), the ortho isomer typically elutes before the para isomer due to the "ortho effect"

reducing the effective molecular volume and boiling point (Ortho BP ~248°C vs Para BP

~252°C, though close).

Secondary: Check the m/z 91 vs. 105 ratio. If m/z 91 is the base peak, you likely have Ethyl

Phenylacetate, not a tolyl derivative.

5.2 The "Ortho Effect" in Mass Spectrometry
In many ortho-substituted aromatics, a specific "ortho effect" (often involving water or alcohol

loss via a 6-membered transition state) is observed.
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Observation: For ethyl o-tolylacetate, the ester group is separated from the ring by a

methylene (-CH₂-) bridge. This spacing prevents the direct interaction between the ortho-

methyl and the carbonyl oxygen that is seen in o-toluic acid esters.

Result: The mass spectra of ortho- and p-tolyl ethyl acetates are nearly identical.

Actionable Advice: Do not rely solely on library matching scores. You must run a reference

standard of the specific isomer to confirm retention time.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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